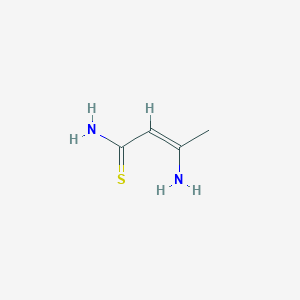

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is 1S/C9H7BrN2O/c1-12-5-11-8-4-6 (10)2-3-7 (8)9 (12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a solid at room temperature . It has a molecular weight of 239.07 .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Ring Transformation : The reaction of bromo-phenanthrolines, which share a structural similarity with 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, has been shown to result in novel ring transformations. This process, demonstrated by Haak, Bouw, and Plas (1983), can lead to compounds like 2-methyl-1,3,5-triazaphenanthrene through intermediates involving aminoquinoline-aldimines, as confirmed by NMR spectroscopy (Haak, Bouw, & Plas, 1983).

Quinazolinone Derivatives Synthesis : Derivatives of 3H-quinazolinone, related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, have been synthesized and characterized through spectral analysis. Demirel et al. (2019) explored these derivatives for their antimicrobial activity and observed notable effects against various bacterial strains (Demirel et al., 2019).

Electronic Structure Assessment : Computational studies by Schöneboom et al. (2003) on compounds structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one have provided insights into their electronic structure, reactivity, and potential for nucleophilic reactions (Schöneboom et al., 2003).

Structural Analysis and Crystal Studies

- X-Ray Structure Analysis : Mukarramov et al. (2009) conducted X-ray structure analysis of brominated derivatives of tetramethylene-3,4-dihydroquinazoline, closely related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, revealing insights into the molecular associations and crystal structures of these compounds (Mukarramov et al., 2009).

Applications in Antimicrobial and Antitumor Research

Antimicrobial Activity : Investigations into the antimicrobial properties of quinazolinone derivatives have been conducted, as seen in the work of Demirel et al. (2019), indicating potential applications in combating bacterial infections (Demirel et al., 2019).

Antitumor Potential : Bavetsias et al. (2002) synthesized water-soluble analogs of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds, including those related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, in cancer treatment (Bavetsias et al., 2002).

Insecticidal Activity : Cong et al. (2021) synthesized and evaluated the insecticidal activity of quinazolinone compounds, showcasing their potential in agricultural applications (Cong, Jiang, & Cheng, 2021).

Catalytic Systems and Synthesis Methodology

Catalytic Synthesis : Kefayati et al. (2012) reported the use of a catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane for the efficient synthesis of hydroquinazoline-2,5-diones, highlighting the relevance in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).

Microwave Irradiation Synthesis : Mohammadi and Hossini (2011) utilized microwave irradiation and solvent-free conditions to synthesize various quinazolinone derivatives, including those structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one (Mohammadi & Hossini, 2011).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by bromination and cyclization.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydroxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and acidify with acetic acid. Filter the resulting solid and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic acid and add bromine (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium hydroxide (1.2 eq) to the reaction mixture and heat under reflux for 6 hours.", "Step 5: Cool the reaction mixture and filter the resulting solid. Wash with water and recrystallize from ethanol to obtain the final product, 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one." ] } | |

Numéro CAS |

1699246-07-5 |

Nom du produit |

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one |

Formule moléculaire |

C9H7BrN2O |

Poids moléculaire |

239.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.